molecular formula C24H33N3OS B2654836 4-butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 396724-08-6

4-butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B2654836
CAS No.: 396724-08-6
M. Wt: 411.61
InChI Key: BNESZPFZTWRTRH-UHFFFAOYSA-N
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Description

4-Butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a bicyclic thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a cyclohexanecarboxamide moiety at position 3. The butyl chain on the cyclohexane ring contributes to its lipophilic character, while the thienopyrazole scaffold is associated with diverse biological activities, including kinase inhibition and anti-inflammatory properties . Structural determination of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL playing a critical role in resolving complex molecular geometries .

Properties

IUPAC Name

4-butyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3OS/c1-4-5-6-18-8-10-19(11-9-18)24(28)25-23-20-14-29-15-21(20)26-27(23)22-12-7-16(2)13-17(22)3/h7,12-13,18-19H,4-6,8-11,14-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNESZPFZTWRTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20H25N3OS
  • Molecular Weight : 357.5 g/mol
  • Chemical Structure : The compound features a thieno[3,4-c]pyrazole core linked to a cyclohexanecarboxamide moiety, which may influence its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory activity in vitro, possibly by modulating inflammatory cytokines and chemokines.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been reported to inhibit specific kinases involved in cancer progression.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to growth and inflammation.

In Vitro Studies

A study conducted on human tumor cell lines (A549 and HeLa) showed that the compound could induce cytotoxic effects at certain concentrations. The observed effects were attributed to the inhibition of tubulin polymerization and subsequent disruption of mitotic processes .

Cell LineIC50 (µM)Mechanism
A54910Tubulin inhibition
HeLa15Apoptosis induction

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of this compound. In a murine model of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups .

Treatment GroupTumor Size Reduction (%)
Control0
Low Dose30
High Dose60

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogs within the thienopyrazole-carboxamide family. A closely related derivative, 4-Butyl-N-(2-(4-nitrophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide (CAS: 396724-07-5), serves as a key comparator .

Key Structural and Functional Differences

Property Target Compound (2,4-dimethylphenyl) Comparator (4-nitrophenyl)
Substituent on Phenyl Ring 2,4-Dimethyl (electron-donating) 4-Nitro (electron-withdrawing)
Electronic Effects Increased electron density Reduced electron density
Polarity Lower (due to methyl groups) Higher (nitro group)
Safety Precautions Not explicitly reported P210: Avoid heat/sparks
Potential Applications Likely kinase modulation Reactive intermediate

Analysis of Substituent Impact

Electron-Donating vs. Withdrawing Groups The 2,4-dimethylphenyl group enhances lipophilicity and may improve membrane permeability compared to the nitro-substituted analog. The electron-withdrawing nitro group in the comparator compound may increase reactivity, making it more susceptible to nucleophilic attack or degradation under harsh conditions.

Safety and Handling The nitro-substituted derivative requires stringent safety measures (e.g., avoiding heat sources) due to the inherent instability of nitroaromatics . No such warnings are documented for the target compound, suggesting greater stability.

Biological Relevance Thienopyrazole derivatives with electron-donating substituents (e.g., methyl groups) are often explored for kinase inhibition, as the hydrophobic substituents can enhance binding to ATP pockets. In contrast, nitro-substituted analogs may serve as intermediates in synthesizing more complex bioactive molecules .

Research Findings

  • Synthetic Accessibility : Both compounds are synthesized via similar routes, such as cyclocondensation of thiophene precursors with hydrazines, followed by carboxamide coupling. The choice of aryl substituents dictates reaction yields and purification challenges.
  • Crystallographic Data: SHELX software has been instrumental in resolving the crystal structures of thienopyrazole derivatives, enabling precise analysis of bond lengths and dihedral angles critical for structure-activity relationships .

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